molecular formula C16H18N4O B1682720 Suprafenacin

Suprafenacin

Katalognummer: B1682720
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: WKKLZIQHOXPLLZ-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Suprafenacine is synthesized through a multi-step process involving the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with p-tolyl-meth-(E)-ylidene hydrazide. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for Suprafenacine are not extensively documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Suprafenacine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield various hydrazide derivatives, while oxidation reactions may produce corresponding carboxylic acids.

Vergleich Mit ähnlichen Verbindungen

    Colchicine: Another microtubule-destabilizing agent but with higher toxicity.

    Vinblastine: A vinca alkaloid that also targets microtubules but through a different binding site.

    Paclitaxel: Stabilizes microtubules rather than destabilizing them, leading to different cellular effects.

Uniqueness: Suprafenacine is unique in its ability to selectively inhibit cancer cell proliferation and its effectiveness against drug-resistant cancer cells by bypassing the multidrug resistance transporter P-glycoprotein .

Biologische Aktivität

Suprafenacine (SRF), a novel indazole-hydrazide compound, has garnered attention for its potential as an anticancer agent. It exhibits unique biological activities primarily through its interaction with microtubules, leading to cell cycle arrest and apoptosis in various cancer cell types. This article delves into the mechanisms of action, efficacy in preclinical studies, and potential clinical applications of Suprafenacine.

Suprafenacine's primary mechanism involves binding to microtubules at the colchicine-binding site, which inhibits microtubule polymerization. This destabilization leads to:

  • Cell Cycle Arrest : SRF induces G2/M phase arrest, preventing proper mitotic spindle formation and segregation, which is critical for cell division .
  • Apoptosis Induction : The compound triggers apoptosis via a mitochondria-mediated pathway. Key events include:
    • Loss of mitochondrial membrane potential.
    • JNK-mediated phosphorylation of Bcl-2 and Bad proteins.
    • Activation of caspase-3, leading to programmed cell death .

Efficacy in Cancer Models

Suprafenacine has shown promising results in various preclinical studies:

  • In Vitro Studies : SRF demonstrated potent antiproliferative effects across multiple cancer cell lines, including colon cancer (HCT15) and breast cancer cells. Treatment with SRF resulted in a significant increase in early apoptotic cells (from 2.4% to 21.7%) within just 7 hours of exposure .
  • In Vivo Studies : In SCID mice implanted with HCT15 cells, SRF treatment (20 mg/kg) led to a 40% reduction in tumor mass after 9 days compared to control groups . The treatment was administered intraperitoneally on specific days post-tumor establishment.

Summary of Preclinical Findings

Study TypeCell Lines/ModelsDoseResults
In VitroHCT15, MCF-710 µMG2/M arrest; increased apoptosis
In VivoHCT15 xenografts20 mg/kg40% reduction in tumor mass

Resistance Mechanisms

One of the notable features of Suprafenacine is its ability to circumvent drug resistance mechanisms commonly associated with cancer therapies. Specifically, it can bypass the P-glycoprotein (P-gp) transporter, which is often responsible for the efflux of chemotherapeutic agents from cancer cells, thereby enhancing its efficacy against drug-resistant tumors .

Case Studies and Clinical Implications

While extensive clinical trials are yet to be reported for Suprafenacine, its promising preclinical data suggests potential pathways for future research. The compound's ability to target microtubules effectively positions it alongside traditional tubulin-binding agents but with improved selectivity and reduced side effects due to its unique structure.

Potential Clinical Applications

  • Combination Therapies : Given its mechanism, SRF could be explored as part of combination therapies with existing treatments that may enhance overall efficacy and reduce resistance.
  • Targeted Delivery Systems : Research into nanoparticle-based delivery systems could further improve the bioavailability and specificity of Suprafenacine in targeting tumor cells.

Eigenschaften

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKLZIQHOXPLLZ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suprafenacine
Reactant of Route 2
Reactant of Route 2
Suprafenacine
Reactant of Route 3
Suprafenacine
Reactant of Route 4
Suprafenacine
Reactant of Route 5
Suprafenacine
Reactant of Route 6
Suprafenacine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.